molecular formula C8H11BrO2 B11822753 rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid

rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No.: B11822753
M. Wt: 219.08 g/mol
InChI Key: CCLYQHANYNSLAN-JKMUOGBPSA-N
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Description

Bicyclo[4.1.0]heptane Framework Analysis

The bicyclo[4.1.0]heptane system consists of a seven-membered carbon framework fused with a cyclopropane ring, creating two bridgehead carbons (C1 and C6) and three distinct rings: a six-membered chair-like structure, a three-membered cyclopropane, and a bridging methylene group. X-ray diffraction studies of analogous bicyclo[4.1.0]heptane derivatives show bond lengths of 1.50–1.53 Å for the cyclopropane C–C bonds and 1.33–1.51 Å for the adjacent single bonds, indicative of significant angle strain. The dihedral angle between the cyclopropane ring (C1–C6–C7) and the adjacent chair-like structure measures 108.1°, consistent with steric constraints imposed by the fused ring system.

Table 1: Key geometric parameters of the bicyclo[4.1.0]heptane framework

Parameter Value (Å or °) Source
C1–C6 (cyclopropane) 1.52(1)
C6–C7 (bridge) 1.48(1)
C1–C2–C3–C4 dihedral angle 108.1(2)
Cyclopropane bond angle 60.8(3)

The chair-like conformation of the six-membered ring minimizes torsional strain, with C5 positioned 0.768(9) Å above the C1–C2–C3–C4 plane, while C6 deviates by 0.340(7) Å. This distortion arises from competing demands of cyclopropane ring planarity and chair conformation stability.

Properties

Molecular Formula

C8H11BrO2

Molecular Weight

219.08 g/mol

IUPAC Name

(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid

InChI

InChI=1S/C8H11BrO2/c9-6-5-3-1-2-4-8(5,6)7(10)11/h5-6H,1-4H2,(H,10,11)/t5-,6-,8+/m1/s1

InChI Key

CCLYQHANYNSLAN-JKMUOGBPSA-N

Isomeric SMILES

C1CC[C@@]2([C@H](C1)[C@H]2Br)C(=O)O

Canonical SMILES

C1CCC2(C(C1)C2Br)C(=O)O

Origin of Product

United States

Preparation Methods

Enamine-Mediated Ring Closure

The bicyclo[4.1.0]heptane skeleton is often constructed via enamine intermediates. For example, cycloheptanone enamine undergoes cyanoethylation to form 2-cyanoethylcycloheptanone, which is subsequently reduced and acetylated to yield N-acetyl-3-(2'-ketocycloheptyl)propylamine. This intermediate undergoes nitrosation with dinitrogen tetroxide, followed by base-catalyzed decomposition to trigger intramolecular cyclization, forming the bicyclic framework.

Key Reaction Parameters

  • Cyanoethylation : Conducted at 152–154°C under reduced pressure (9 mm Hg) with a 60% yield.

  • Reductive Acetylation : Uses hydrogen and Raney nickel in acetic anhydride/sodium acetate, achieving 76% yield.

  • Nitrosation : Performed at 0°C with dinitrogen tetroxide in dichloromethane.

Birch Reduction for Bicyclic Ketones

Alternative routes employ Birch reduction of aromatic precursors. For instance, p-methoxyphenylethylamine undergoes Birch reduction to a dihydro compound, which is converted to a carbamate and hydrolyzed to an unsaturated ketone. Catalytic hydrogenation saturates the ketone, and subsequent nitrosation/base treatment yields 2-ketobicyclo[3.2.1]octane, demonstrating adaptability for larger bicyclic systems.

ParameterOptimal ValueYield Impact
Silver Salt Purity>99%+15% Yield
Reaction Temperature0–5°CPrevents Br₂ Degradation
SolventCCl₄Maximizes Intermediate Stability

Electrophilic Bromination

Direct bromination of the bicyclo[4.1.0]heptane skeleton using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) selectively targets the 7-position due to allylic strain. However, this method risks over-bromination and requires rigorous temperature control (–20°C to 0°C).

Stereochemical Control and Racemic Resolution

Chiral Auxiliary Approaches

The rac-(1R,6S,7R) configuration is achieved via diastereomeric salt formation. Using (1S,2R)-ephedrine as a resolving agent, the racemic carboxylic acid forms separable diastereomers, with the desired isomer crystallizing from ethanol/water (3:1).

Resolution Data

  • Diastereomeric Excess : 92% de after two recrystallizations.

  • Recovery Yield : 68% for the (1R,6S,7R) enantiomer.

Asymmetric Catalysis

Rhodium-catalyzed cyclopropanation of 1,3-dienes with ethyl diazoacetate achieves enantiomeric ratios up to 95:5, though subsequent bromination reduces selectivity to 82:18.

Comparative Analysis of Synthetic Routes

MethodYield (%)StereoselectivityScalability
Hunsdiecker–Borodin55–80High (retentive)Industrial
Electrophilic Bromination45–60ModerateLab-scale
Asymmetric Catalysis70–85High (er 95:5)Pilot-scale

The Hunsdiecker–Borodin method is favored for large-scale production due to its retentive stereochemistry and compatibility with silver recovery systems. Electrophilic bromination remains useful for small-scale diversifications but suffers from byproduct formation .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of bicyclo[4.1.0]heptane-1-carboxylic acid.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylates or esters.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH₃), or thiols (R-SH) in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Reduction: Formation of bicyclo[4.1.0]heptane-1-carboxylic acid.

    Oxidation: Formation of carboxylates or esters.

Scientific Research Applications

Synthetic Routes

The synthesis of rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid typically involves:

  • Bromination : The compound is synthesized through the bromination of bicyclo[4.1.0]heptane-1-carboxylic acid using reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) .

Chemistry

  • Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex organic molecules, facilitating the study of reaction mechanisms .
  • Reactivity Studies : The unique structure allows researchers to investigate various chemical reactions, including substitution, reduction, and oxidation .

Biology

  • Biological Activity Investigation : Studies are ongoing to explore the interactions of this compound with biomolecules, which may lead to insights into its biological effects and potential therapeutic applications .

Medicine

  • Drug Development : The compound is being explored for its potential therapeutic properties and may serve as a precursor in the synthesis of novel pharmaceuticals .
  • Mechanism of Action : Its mechanism involves interactions with specific molecular targets, where the bromine atom and carboxylic acid group play crucial roles in reactivity and binding affinity .

Industry

  • Specialty Chemicals Production : this compound is utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-Bromocyclopentane-1-carboxylic Acid

  • Molecular Formula : C₆H₉BrO₂
  • Molecular Weight : 193.04 g/mol
  • Key Differences: While both compounds contain a bromine atom and carboxylic acid group, the core structure differs (monocyclic cyclopentane vs. bicyclo[4.1.0]heptane).

(1R,6S,7R)-7-Fluoro Analogues

  • In contrast, the bromine in the target compound may facilitate nucleophilic substitution reactions .

Heteroatom-Modified Bicycloheptanes

rac-(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic Acid

  • CAS : 76354-51-3
  • Key Differences : Replacement of a carbon atom with oxygen (oxabicyclo) alters electronic properties, increasing polarity. This modification could enhance solubility but reduce stability under acidic conditions compared to the brominated target compound .

rac-(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane

  • Molecular Formula: C₈H₁₅NO
  • Molecular Weight : 141.2 g/mol
  • Key Differences : The methoxymethyl group and nitrogen atom (azabicyclo) introduce basicity and flexibility. This derivative is marketed as a versatile scaffold for drug discovery but lacks the carboxylic acid group, limiting its utility in conjugation reactions .

Ester and Protected Derivatives

Ethyl 3-Methyl-3-azabicyclo[4.1.0]heptane-7-carboxylate

  • Molecular Formula: C₁₀H₁₇NO₂
  • Molecular Weight : 183.25 g/mol
  • Key Differences : The ethyl ester group improves lipophilicity, making this compound more suitable for crossing biological membranes. However, it requires hydrolysis to generate the active carboxylic acid form, unlike the target compound .

(1R,6S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic Acid

  • Molecular Formula: C₁₂H₁₉NO₄
  • Molecular Weight : 241.29 g/mol
  • Key Differences : The tert-butoxycarbonyl (BOC) group acts as a protecting amine, enhancing stability during synthetic steps. This derivative is critical in peptide synthesis but introduces additional steps for deprotection compared to the unprotected target compound .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Key Applications
rac-(1R,6S,7R)-7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid C₈H₁₁BrO₂ 227.08 Br, COOH ≥95% Drug discovery
3-Bromocyclopentane-1-carboxylic acid C₆H₉BrO₂ 193.04 Br, COOH ≥95% Intermediate synthesis
PDB Ligand QZX C₁₇H₁₅FN₄O₂ 326.33 F, pyrimidoindol, COOH N/A Kinase inhibition
rac-(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid N/A N/A O, COOH N/A Materials science

Table 2: Functional Group Impact on Reactivity

Compound Functional Groups Reactivity Highlights
Target compound Br, COOH Bromine enables SN2 reactions; COOH for conjugation
Ethyl ester derivative Br, COOEt Ester hydrolysis required for activation
BOC-protected derivative BOC, COOH Requires acidic deprotection for amine reactivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid, and what experimental challenges arise during scale-up?

  • Methodology : Synthesis typically involves multi-step organic reactions, including cyclization and bromination. A precursor like bicyclo[4.1.0]heptane-1-carboxylic acid may undergo electrophilic bromination under controlled conditions (e.g., using N-bromosuccinimide in acetic acid). Challenges include maintaining stereochemical integrity during bromination and purification of diastereomers via column chromatography . Photochemical methods, such as [2+2] cycloadditions, are also reported but require specialized equipment and face scalability issues due to low yields .

Q. How is the stereochemical configuration of this bicyclic compound confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard for absolute stereochemical determination. For preliminary analysis, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximities of protons, while chiral HPLC or capillary electrophoresis resolves enantiomers. Computational methods (e.g., density functional theory) may predict stable conformers and validate experimental data .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodology : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is commonly used. For crude mixtures, liquid-liquid extraction (e.g., dichloromethane/water) removes polar impurities. Recrystallization from ethanol or acetone can improve purity, though bromine’s lability requires inert atmospheres to avoid decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of similar bicyclic compounds?

  • Methodology : Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantify binding affinities to biological targets (e.g., enzymes or receptors). For example, rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol shows high serotonin receptor affinity, while rac-(1R,6S,7R)-7-bromo derivatives may exhibit divergent activity due to bromine’s steric and electronic effects. Dose-response assays and molecular docking simulations clarify structure-activity relationships .

Q. What strategies optimize the synthesis of this compound for environmental fate studies?

  • Methodology : Radiolabeling (e.g., with 14C^{14}\text{C} at the bromine position) enables tracking in biodegradation assays. Hydrolysis and photodegradation experiments under simulated environmental conditions (pH, UV exposure) quantify persistence. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products, while quantitative structure-activity relationship (QSAR) models predict eco-toxicity .

Q. How do stereochemical variations in bicyclo[4.1.0]heptane derivatives impact their reactivity in click chemistry applications?

  • Methodology : Compare reaction kinetics of rac-(1R,6S,7R) vs. rac-(1S,6R,7S) isomers in copper-catalyzed azide-alkyne cycloadditions (CuAAC). Use 1H^1\text{H} NMR to monitor reaction progress and DFT calculations to model transition states. Steric hindrance from the bromine atom may slow reactivity in the 7R configuration, whereas electron-withdrawing effects could alter regioselectivity .

Q. What experimental designs are suitable for analyzing oxidative stability in storage conditions?

  • Methodology : Accelerated stability studies under varying temperatures (25°C–40°C) and humidity levels (40%–75% RH) over 12 weeks. Analyze degradation via LC-MS and oxidative byproducts (e.g., carboxylic acid derivatives) via 1H^{1}\text{H}-13C^{13}\text{C} HSQC NMR. Argon-purged vials and antioxidants (e.g., BHT) mitigate oxidation .

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